molecular formula C11H14O4 B12434869 3-(2,6-Dimethoxyphenyl)propanoic acid

3-(2,6-Dimethoxyphenyl)propanoic acid

Cat. No.: B12434869
M. Wt: 210.23 g/mol
InChI Key: VHCJLYGQVWLQHU-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium ethoxide to form 3-(2,6-dimethoxyphenyl)acrylic acid.

    Hydrogenation: The acrylic acid is then hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Produces this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Yields 3-(2,6-dimethoxyphenyl)propanol.

    Substitution: Results in various substituted phenylpropanoic acids depending on the substituent introduced.

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups and the carboxylic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups at the 2 and 5 positions.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Methoxy groups at the 3 and 4 positions.

    3-(2,4-Dimethoxyphenyl)propanoic acid: Methoxy groups at the 2 and 4 positions.

Uniqueness

3-(2,6-Dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The 2,6-dimethoxy substitution pattern can result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

VHCJLYGQVWLQHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CCC(=O)O

Origin of Product

United States

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